
Methyl 6-amino-3-ethoxy-2-fluorobenzoate
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Overview
Description
Methyl 6-amino-3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a fluorine atom attached to a benzoate structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in Methyl 6-amino-3-ethoxy-2-fluorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids or aldehydes.
- Reduced products such as amines .
Scientific Research Applications
Methyl 6-amino-3-ethoxy-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Methyl 4-amino-3-ethoxybenzoate
- Methyl 6-amino-2-fluorobenzoate
Comparison: Methyl 6-amino-3-ethoxy-2-fluorobenzoate is unique due to the presence of both an ethoxy group and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses the molecular formula C9H11FNO2. Its structure includes:
- An amino group (-NH₂)
- An ethoxy group (-OCH₂CH₃)
- A fluorine atom attached to a benzoate ring
These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological interactions.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating specific pathways involved in inflammatory responses.
- Analgesic Properties : The compound has also been investigated for its potential analgesic effects, which could be beneficial for pain management.
- Enzyme Interaction : this compound acts as a biochemical probe in studies of enzyme-substrate interactions, potentially influencing enzyme activity through binding.
The mechanism of action involves the compound's interaction with specific enzymes or receptors. It can act as either an inhibitor or an activator, leading to modulation of biological pathways such as signal transduction and gene expression. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, which can significantly alter protein function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 2-amino-3-fluorobenzoate | C₉H₈FNO₂ | Lacks ethoxy group; different substitution pattern |
Methyl 4-amino-3-ethoxybenzoate | C₉H₁₁FNO₂ | Different position of amino group |
Methyl 6-amino-2-fluorobenzoate | C₉H₈FNO₂ | Different position of fluorine |
This compound stands out due to its combination of functional groups, enhancing its potential for diverse chemical interactions and biological activities.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- In Vitro Studies : In vitro experiments have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
- Pharmacological Evaluations : Pharmacological evaluations have indicated that this compound exhibits dose-dependent analgesic effects in animal models, supporting its potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-amino-3-ethoxy-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNIKAAIDRINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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